2-Methoxyethyl 2-(4-isopropylbenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
2-Methoxyethyl 2-(4-isopropylbenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a thiophene ring, and various substituents such as methoxyethyl, isopropylbenzylidene, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 2-(4-isopropylbenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the condensation of thiophene-2-carbaldehyde with a suitable amine to form an intermediate, which is then cyclized with a thiazole derivative under specific conditions. The reaction conditions often involve the use of solvents like ethanol or water-ethanol mixtures and catalysts such as potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 2-(4-isopropylbenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Methoxyethyl 2-(4-isopropylbenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 2-(4-isopropylbenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in various biological pathways. For example, it may act as a kinase inhibitor, modulating signal transduction pathways that are crucial for cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- 2-Methoxyethyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
Uniqueness
What sets 2-Methoxyethyl 2-(4-isopropylbenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate apart from similar compounds is its specific substituents, which confer unique chemical and biological properties. The presence of the isopropylbenzylidene group, for instance, may enhance its binding affinity to certain molecular targets, making it more effective in specific applications.
Properties
CAS No. |
617698-60-9 |
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Molecular Formula |
C25H26N2O4S2 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
2-methoxyethyl (2E)-7-methyl-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H26N2O4S2/c1-15(2)18-9-7-17(8-10-18)14-20-23(28)27-22(19-6-5-13-32-19)21(16(3)26-25(27)33-20)24(29)31-12-11-30-4/h5-10,13-15,22H,11-12H2,1-4H3/b20-14+ |
InChI Key |
UBUIFOXQFUSECN-XSFVSMFZSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)C(C)C)/SC2=N1)C4=CC=CS4)C(=O)OCCOC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)C(C)C)SC2=N1)C4=CC=CS4)C(=O)OCCOC |
Origin of Product |
United States |
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